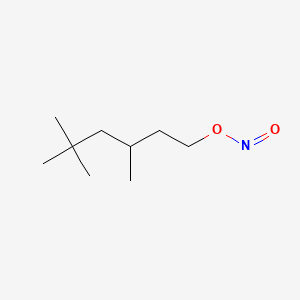
2-Ethylhexyl 3-methoxypropyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl 3-methoxypropyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxypropanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of phthalic anhydride, 2-ethylhexanol, and 3-methoxypropanol in the presence of an acid catalyst. The mixture is heated and maintained at the optimal temperature to ensure complete esterification. After the reaction is complete, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain a high-purity compound suitable for industrial use.
化学反応の分析
Types of Reactions
2-Ethylhexyl 3-methoxypropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives and other oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学的研究の応用
2-Ethylhexyl 3-methoxypropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and flooring materials.
作用機序
The mechanism of action of 2-ethylhexyl 3-methoxypropyl phthalate involves its interaction with cellular and molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound may also induce oxidative stress and affect cellular signaling pathways, leading to various biological effects.
類似化合物との比較
2-Ethylhexyl 3-methoxypropyl phthalate can be compared with other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure but lacks the methoxypropyl group. DEHP is widely used as a plasticizer but has raised health concerns due to its endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a different alkyl chain structure. DINP is considered to have lower toxicity compared to DEHP.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain, providing different physical properties and lower volatility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications where other phthalates may not perform as effectively.
特性
CAS番号 |
85661-32-1 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |
InChIキー |
ISLYGGZIEGTHIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






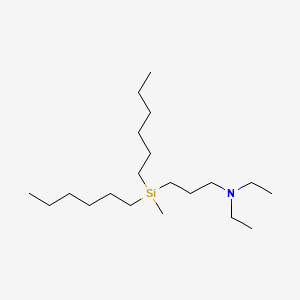

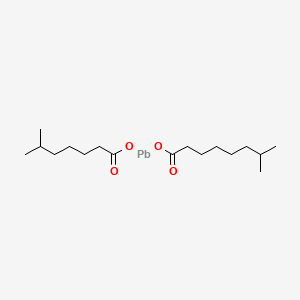
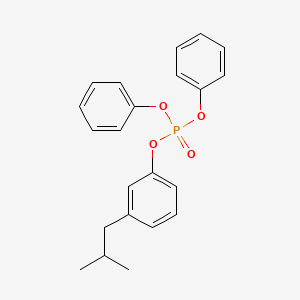
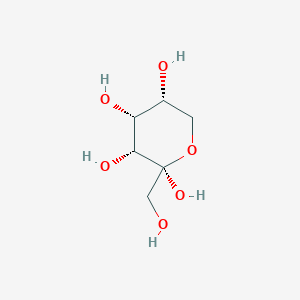

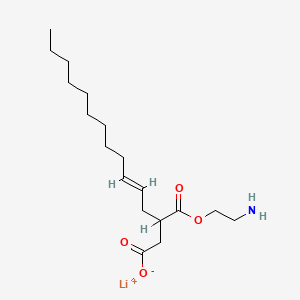
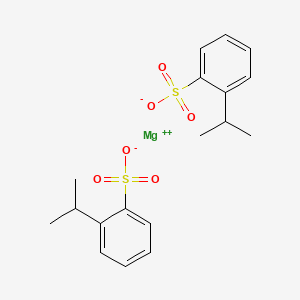
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
